molecular formula C18H19ClN2O2 B2482270 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid CAS No. 938248-94-3

2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid

Cat. No.: B2482270
CAS No.: 938248-94-3
M. Wt: 330.81
InChI Key: FVACLNPKCAHZMI-UHFFFAOYSA-N
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Description

2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid is a compound that features a piperazine ring, which is a common structural motif in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid typically involves the reaction of 3-chlorophenylpiperazine with phenylacetic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the Mannich reaction is a common method used to incorporate the piperazine ring into biologically active compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic effects, including its use in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can modulate the pharmacokinetic properties of the drug, enhancing its efficacy and stability. The compound may interact with enzymes, receptors, or other proteins to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-Bromophenyl)piperazin-1-yl)-2-phenylacetic acid
  • 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-phenylacetic acid

Uniqueness

2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical and biological properties. This structural difference can result in variations in activity, potency, and selectivity compared to similar compounds .

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-15-7-4-8-16(13-15)20-9-11-21(12-10-20)17(18(22)23)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVACLNPKCAHZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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